2-Bromo-5-fluorophenacyl bromide

Vue d'ensemble

Description

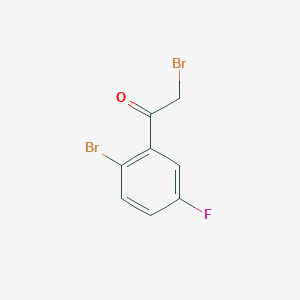

2-Bromo-5-fluorophenacyl bromide is an organic compound with the molecular formula C8H5Br2FO. It is a derivative of phenacyl bromide, characterized by the presence of both bromine and fluorine atoms on the phenyl ring. This compound is widely used in organic synthesis due to its reactivity and versatility.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-fluorophenacyl bromide typically involves the bromination of 2-bromo-5-fluorobenzyl alcohol. The reaction is carried out in the presence of a brominating agent such as phosphorus tribromide (PBr3) or bromine (Br2) under controlled conditions. The reaction mixture is usually refluxed to ensure complete conversion of the alcohol to the bromide .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Bromo-5-fluorophenacyl bromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: This compound readily participates in nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.

Condensation Reactions: It can react with amines and other nucleophiles to form imines and other condensation products.

Common Reagents and Conditions:

Nucleophiles: Amines, thiols, and alcohols are common nucleophiles that react with this compound.

Major Products Formed:

Benzazepines: Alkylation of β-amino esters with this compound yields benzazepines.

Thiazole Derivatives: Reaction with thiourea in the presence of a catalyst forms thiazole derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

1. Synthesis of Pharmaceuticals

2-Bromo-5-fluorophenacyl bromide serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its reactivity allows for the introduction of functional groups that are crucial in developing drugs targeting specific biological pathways.

| Application Area | Description |

|---|---|

| Anticancer Agents | Derivatives of this compound have shown promising anticancer activity, particularly against HeLa cells. Studies indicate that modifications to the compound enhance its cytotoxicity while minimizing toxicity to normal cells. |

| Aromatase Inhibitors | Research has demonstrated that derivatives can inhibit aromatase, an enzyme involved in estrogen synthesis, suggesting potential applications in breast cancer treatment. |

2. Biological Studies

The compound is utilized in biological research to study enzyme interactions and cellular mechanisms.

Industrial Applications

In addition to its pharmaceutical applications, this compound is also employed in industrial settings.

- Agrochemicals : It is used as a building block for synthesizing agrochemical products.

- Dyes and Pigments : The compound's unique properties make it suitable for use in the production of specialized dyes and pigments.

Anticancer Activity

A study published in a pharmacological journal evaluated several derivatives of this compound for their anticancer properties. The findings indicated that compounds with additional electron-withdrawing groups exhibited enhanced cytotoxicity against HeLa cells while maintaining low toxicity towards normal fibroblast cells.

Aromatase Inhibition

Research conducted on the synthesis of competitive inhibitors of aromatase demonstrated that derivatives of this compound significantly inhibited estrogen production in vitro, suggesting potential applications in breast cancer treatment .

Mécanisme D'action

The mechanism of action of 2-Bromo-5-fluorophenacyl bromide involves its reactivity towards nucleophiles. The bromine atom in the compound acts as a leaving group, allowing nucleophiles to attack the carbonyl carbon. This leads to the formation of various products depending on the nature of the nucleophile and reaction conditions .

Comparaison Avec Des Composés Similaires

2-Bromo-5-fluorophenol: This compound is similar in structure but lacks the carbonyl group present in 2-Bromo-5-fluorophenacyl bromide.

2-Bromo-4’-fluoroacetophenone: Another related compound, differing by the position of the fluorine atom and the presence of an acetyl group instead of a phenacyl group.

Uniqueness: this compound is unique due to its dual halogenation (bromine and fluorine) and the presence of a phenacyl group, which enhances its reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the synthesis of complex molecules and pharmaceuticals .

Activité Biologique

2-Bromo-5-fluorophenacyl bromide is a compound that has garnered attention in biochemical research due to its significant biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications in scientific research.

- Molecular Formula : C9H6Br2F

- Molecular Weight : 267.95 g/mol

- CAS Number : 1427446-94-3

This compound is characterized by its bromine and fluorine substituents, which enhance its reactivity and interaction with biological molecules. The presence of these halogens allows the compound to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Target Interactions

The compound primarily interacts with proteins and enzymes through covalent bonding, particularly targeting nucleophilic sites such as thiol groups in cysteine residues and amino groups in lysine residues. This interaction can lead to either inhibition or activation of enzymatic activity, influencing multiple biochemical pathways.

Biochemical Pathways

-

Enzyme Modification :

- It modifies proteins involved in key metabolic pathways, such as kinases and phosphatases, altering their activity and downstream signaling cascades.

- This modification can lead to changes in phosphorylation states of proteins, affecting cellular responses.

-

Gene Expression Regulation :

- By interacting with transcription factors, this compound can modulate gene expression, influencing cellular functions such as growth and differentiation.

- Metabolic Effects :

Cellular Effects

The biological effects of this compound are concentration-dependent. Studies have shown that it can:

- Influence cell signaling pathways.

- Alter gene expression profiles.

- Affect cellular metabolism through modulation of enzyme activity.

Case Studies

- Inhibition of Kinases : Research indicates that this compound effectively inhibits specific kinases involved in cancer cell proliferation. This inhibition leads to reduced cell viability in various cancer cell lines, highlighting its potential as an anticancer agent.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in drug development.

Applications in Research

This compound serves multiple roles in scientific research:

- Synthesis of Heterocyclic Compounds : It is utilized as an intermediate for synthesizing various heterocyclic compounds, which are crucial in medicinal chemistry.

- Biochemical Probes : The compound is employed as a biochemical probe to study enzyme mechanisms and protein interactions, providing insights into cellular processes.

- Pharmaceutical Development : Its derivatives are being investigated for potential use as therapeutic agents in treating diseases such as cancer and infections .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

2-bromo-1-(2-bromo-5-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2FO/c9-4-8(12)6-3-5(11)1-2-7(6)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYXFGTZHLKBZIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.